molecular formula C7H9ClN2O B8253858 chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine

chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine

Cat. No.: B8253858
M. Wt: 172.61 g/mol
InChI Key: IBRSLLPLQOVSCL-HAAWTFQLSA-N
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Description

Chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine is a compound that combines the properties of chloromethane and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine typically involves the reaction of chloromethane with (NE)-N-(pyridin-2-ylmethylidene)hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The chloromethane moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethane group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine exerts its effects involves interactions with various molecular targets. The pyridine moiety can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share structural similarities and are also used in organic synthesis and medicinal chemistry.

    Imidazo[1,2-a]pyrimidines: Another class of heterocycles with comparable applications in drug development and chemical research.

Uniqueness

Chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine is unique due to its specific combination of a chloromethane group and a pyridine derivative. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

chloromethane;(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.CH3Cl/c9-8-5-6-3-1-2-4-7-6;1-2/h1-5,9H;1H3/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRSLLPLQOVSCL-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl.C1=CC=NC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCl.C1=CC=NC(=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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